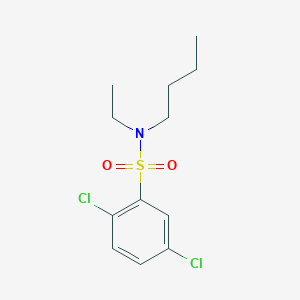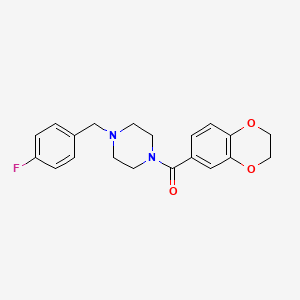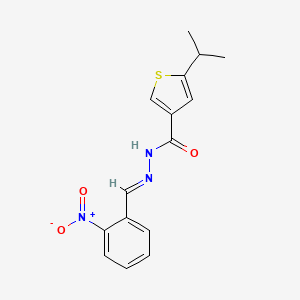![molecular formula C18H16Cl2FN3O2S B4579990 N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4579990.png)
N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide
Vue d'ensemble
Description
The focus of this discussion is a compound with significant chemical complexity, indicating potential relevance in various scientific domains. This compound is part of a broader class of chemicals that exhibit a wide range of biological activities and chemical properties due to their structural diversity.
Synthesis Analysis
Synthesis of compounds closely related to the target molecule often involves multi-step reactions, starting from substituted benzaldehydes or similar precursors. These processes might include cyclization reactions, substitutions, and the introduction of sulfonyl groups to achieve the desired molecular framework. For instance, the synthesis of benzenesulfonamide derivatives with pyrazol rings has been reported, highlighting methodologies that could be relevant to synthesizing the compound (Gul et al., 2016).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds, including those with pyrazol rings, is characterized by the presence of distinct functional groups that contribute to their chemical behavior. X-ray crystallography and NMR spectroscopy are commonly used techniques for structural characterization, revealing details about molecular conformation, bonding patterns, and electronic distribution (Kariuki et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving such compounds typically reflect the reactivity of functional groups like the sulfonamide and pyrazole rings. These might include nucleophilic substitution reactions, potential for hydrogen bonding, and interactions with biological targets. The specific reactivity patterns can be influenced by the presence of substituents, as demonstrated in various studies focusing on similar molecules (Levchenko et al., 2018).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are critical for understanding the compound's behavior in different environments. These properties are influenced by the molecular structure and can significantly affect the compound's application and handling. Investigations into related compounds provide insights into how structural variations impact these physical characteristics (Girisha et al., 2016).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity with other chemical entities, and stability under various conditions, are fundamental to the compound's applications. These properties are determined by the functional groups present in the molecule and their electronic interactions. Studies on similar molecules offer valuable information on how these properties manifest in sulfonamide compounds with pyrazol rings (Sojitra et al., 2016).
Applications De Recherche Scientifique
Synthesis and Bioactivity Studies
Research has shown the synthesis of new sulfonamide derivatives with potential applications in tumor-specificity, cytotoxicity, and as inhibitors of carbonic anhydrase (CA) isoforms. These compounds exhibit interesting cytotoxic activities and strong inhibition of human cytosolic isoforms hCA I and II, indicating potential for further anti-tumor activity studies (Gul et al., 2016).
Anticancer and Antimicrobial Applications
Mixed-ligand copper(II)-sulfonamide complexes have been studied for their DNA binding, cleavage, genotoxicity, and anticancer activity. These complexes show promise in producing cell death mainly by apoptosis, with one complex being particularly effective (González-Álvarez et al., 2013). Another study focused on the synthesis of 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-ylazo)-N-(2-substituted-4-oxo-4H-quinazolin-3-yl)benzenesulfonamide derivatives, showcasing their antimicrobial activities, which were significantly potent against bacteria compared to fungal (Sojitra et al., 2016).
Potential in Pain Management
A study on the synthesis of 3(5)-(trifluoromethyl)pyrazolylbenzenesulfonamides and their effects on a pathological pain model in mice demonstrated that some compounds presented anti-hyperalgesic action without causing locomotive disorders, comparable to Celecoxib in an arthritic pain model (Lobo et al., 2015).
Environmental and Sensing Applications
There's also research into the development of reaction-based fluorescent probes for discrimination of thiophenols over aliphatic thiols, demonstrating applications in environmental and biological sciences for the sensitive and selective detection of toxic benzenethiols (Wang et al., 2012).
Propriétés
IUPAC Name |
N-[1-[(2,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2FN3O2S/c1-11-18(23-27(25,26)16-7-5-15(21)6-8-16)12(2)24(22-11)10-13-3-4-14(19)9-17(13)20/h3-9,23H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICPYVUZMXELRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=C(C=C2)Cl)Cl)C)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4579915.png)


![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylnicotinamide](/img/structure/B4579944.png)

![3,9-bis(1,3-benzodioxol-5-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B4579955.png)


![4-({[(4-acetylphenyl)amino]carbonyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4579977.png)
![methyl 4-(4-methylphenyl)-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4579981.png)
![4-ethoxy-N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4579987.png)

![2-[(2-chloro-4-fluorobenzyl)thio]-N-(2-mercapto-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4579996.png)
![N-[4-(aminocarbonyl)phenyl]-2,5-difluorobenzamide](/img/structure/B4580002.png)